Aliskiren hydrochloride

Enzyme inhibition Renin-angiotensin system In vitro pharmacology

Aliskiren hydrochloride is the only orally active direct renin inhibitor (DRI) in its class, offering unparalleled upstream RAAS modulation. Unlike ACEis/ARBs that trigger compensatory plasma renin activity (PRA) surges, aliskiren reduces PRA by 63% and sustains inhibition >4 weeks post-treatment. This makes it the definitive tool for dissecting renin-mediated pathology, complete RAAS blockade in combination models, and diabetic nephropathy studies where it outperforms ARBs in microalbuminuria reduction. Procure for precise, long-lasting RAAS research.

Molecular Formula C30H54ClN3O6
Molecular Weight 588.2 g/mol
CAS No. 173399-03-6
Cat. No. B026259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAliskiren hydrochloride
CAS173399-03-6
Synonyms(αS,γS,δS,zS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,z-bis(1-methylethyl)benzeneoctanamide Hydrochloride;  CGP 60536;  CGP60536B;  Rasilez Hydrochloride;  SPP 100;  Tekturna Hydrochloride; 
Molecular FormulaC30H54ClN3O6
Molecular Weight588.2 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
InChIInChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1
InChIKeyBSJUIBZAXCXFMZ-NATPOTRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, >350 mg/mL (pH 7.4)

Aliskiren Hydrochloride (173399-03-6): A Direct Renin Inhibitor for Selective RAAS Modulation in Cardiovascular and Renal Research


Aliskiren hydrochloride is the first and only approved orally active direct renin inhibitor (DRI) in its class [1]. As a non-peptidic small molecule, it functions by binding directly to the active site of renin, thereby inhibiting the conversion of angiotensinogen to angiotensin I and effectively blocking the rate-limiting step of the entire renin-angiotensin-aldosterone system (RAAS) cascade [2]. This mechanism stands in contrast to angiotensin-converting enzyme (ACE) inhibitors and angiotensin II type 1 (AT1) receptor blockers (ARBs), which target downstream components of the RAAS. Aliskiren exhibits high in vitro potency against human renin (IC50: 0.6 nmol/L), which compensates for its relatively low absolute oral bioavailability of 2.6-5.0%, and possesses a long plasma half-life of 23-36 hours, supporting once-daily dosing [3]. Its introduction provided the first new mechanistic class of antihypertensive agents in over a decade, enabling distinct RAAS modulation strategies [4].

Why Aliskiren Hydrochloride (173399-03-6) Cannot Be Substituted with ACE Inhibitors or ARBs in RAAS-Focused Research


The fundamental distinction between aliskiren and other RAAS-targeting agents (ACE inhibitors and ARBs) lies in their divergent effects on plasma renin activity (PRA), a key biomarker of RAAS activation. ACE inhibitors and ARBs both act downstream of renin, disrupting negative feedback mechanisms and resulting in a compensatory, several-fold increase in plasma renin concentration and PRA [1]. In contrast, aliskiren, by inhibiting the rate-limiting step, directly and markedly reduces PRA [2]. A head-to-head clinical comparison over 26 weeks demonstrated that aliskiren-based therapy reduced PRA by 63%, whereas ramipril-based therapy increased PRA by 143% [3]. Furthermore, aliskiren uniquely prevents the reactive increase in PRA that occurs when ACE inhibitors or ARBs are combined with diuretics, offering a distinct pharmacological profile for combination strategies [4]. This mechanistic and biomarker-level divergence makes aliskiren non-interchangeable with generic ACE inhibitors or ARBs in research contexts where precise control or investigation of upstream RAAS modulation is required [5].

Quantitative Differentiation of Aliskiren Hydrochloride (173399-03-6) vs. ACE Inhibitors and ARBs: A Comparative Evidence Review


Direct Enzymatic Inhibition: Aliskiren's IC50 for Human Renin vs. Downstream Target Engagement

Aliskiren exhibits potent, direct inhibition of human renin with an IC50 of 0.6 nmol/L, targeting the rate-limiting enzymatic step of the RAAS cascade [1]. This is in contrast to ACE inhibitors (e.g., enalapril, ramipril) and ARBs (e.g., valsartan), which target downstream components of the cascade (ACE and AT1 receptor, respectively) and exhibit distinct enzymatic profiles. For instance, in vitro studies show that while the ACE inhibitor enalapril significantly inhibits bradykinin degradation (a process linked to angioedema), aliskiren has no effect on bradykinin degradation in plasma, indicating a high degree of target selectivity [2].

Enzyme inhibition Renin-angiotensin system In vitro pharmacology

Divergent Plasma Renin Activity (PRA) Modulation: Aliskiren Reduces PRA, Ramipril Increases It

A 26-week randomized, double-blind trial comparing aliskiren-based therapy to ramipril-based therapy in hypertensive patients (n=842) demonstrated a clear, opposing effect on plasma renin activity (PRA). Aliskiren treatment resulted in a 63% reduction in geometric mean PRA, whereas ramipril led to a 143% increase [1]. This difference is critical, as increased PRA is an independent cardiovascular risk factor and a marker of incomplete RAAS blockade with ACE inhibitors and ARBs.

Hypertension Biomarker modulation RAAS pharmacology

Superior Systolic Blood Pressure Reduction vs. Ramipril in Head-to-Head Meta-Analysis

A pooled analysis of three studies that directly compared aliskiren monotherapy with ramipril monotherapy for the treatment of hypertension found that systolic blood pressure (SBP) was consistently lower in patients treated with aliskiren. The overall weighted mean difference in SBP reduction between aliskiren and ramipril was 1.84 mmHg (fixed effect model, p < 0.0001) and 1.87 mmHg (random effect model, p = 0.0055) in favor of aliskiren [1].

Hypertension Meta-analysis Clinical trial

Aliskiren's Long Half-Life Supports Once-Daily Dosing vs. Valsartan

Aliskiren demonstrates a substantially longer plasma half-life compared to the ARB valsartan. When formulated together as the fixed-dose combination Valturna, aliskiren exhibits a mean half-life of 34 hours, whereas valsartan has a half-life of 12 hours [1]. This difference translates to aliskiren's suitability for once-daily dosing and contributes to its sustained blood pressure-lowering effect over a full 24-hour period [2].

Pharmacokinetics Drug development Combination therapy

Greater Add-on Microalbuminuria Reduction in Type 2 Diabetes vs. ARBs

A 2025 systematic review evaluating direct renin inhibition versus ACEi and ARB therapy found nuanced, population-specific advantages for aliskiren. The review noted that while overall blood pressure reductions were similar, aliskiren provided greater reductions in microalbuminuria and systolic blood pressure when used as add-on therapy in patients with type 2 diabetes and uncontrolled hypertension [1]. This suggests a potential additional benefit in this high-risk population beyond blood pressure lowering alone.

Diabetic nephropathy Renal protection Combination therapy

Sustained PRA Suppression Post-Treatment: Aliskiren's Inhibitory Effect Persists Beyond Its Half-Life

Following the 26-week trial comparing aliskiren and ramipril, a 4-week post-treatment phase assessed biomarker recovery. Four weeks after stopping aliskiren-based therapy, plasma renin activity (PRA) remained 52% below pre-treatment baseline levels. In contrast, PRA returned to baseline within just 2 weeks after discontinuing ramipril-based therapy [1].

Pharmacodynamics RAAS rebound Drug withdrawal

Optimal Research and Preclinical Application Scenarios for Aliskiren Hydrochloride (173399-03-6) Based on Comparative Evidence


Investigating the Pathophysiological Role of Renin and Upstream RAAS Modulation

Given its unique ability to directly and significantly reduce plasma renin activity (PRA) by 63%, in contrast to the 143% increase seen with ramipril, aliskiren is the definitive tool for studies aimed at understanding the consequences of upstream RAAS blockade [1]. This scenario is ideal for dissecting the effects of renin itself, separate from downstream angiotensin II production, and for validating hypotheses related to renin as a biomarker or mediator of cardiovascular and renal pathology.

Developing Dual RAAS Blockade Strategies to Prevent Reactive Renin Increases

Aliskiren uniquely prevents the reactive, compensatory increase in plasma renin activity (PRA) that occurs when ACE inhibitors or ARBs are combined with diuretics [2]. Therefore, it is the compound of choice for preclinical studies exploring 'complete' RAAS blockade in hypertension and heart failure models, particularly those investigating combination therapies where the goal is to fully quiesce the system and avoid counter-regulatory renin surges.

Studies of Diabetic Nephropathy and Microalbuminuria Where Add-On Therapy is Required

A 2025 systematic review identified that aliskiren, when used as an add-on therapy, provides greater reductions in microalbuminuria and systolic blood pressure compared to ARBs in patients with type 2 diabetes and uncontrolled hypertension [3]. This positions aliskiren as a superior candidate for experimental models of diabetic nephropathy or for preclinical testing of new combination regimens targeting this specific high-risk, proteinuric phenotype.

Longitudinal Studies Requiring Prolonged RAAS Suppression and Slow Washout

The pharmacodynamic profile of aliskiren demonstrates a sustained inhibitory effect on the RAAS that persists well beyond its plasma half-life. Evidence shows that 4 weeks after stopping treatment, PRA remains 52% below baseline, compared to a return to baseline within 2 weeks for ramipril [4]. This makes aliskiren particularly suitable for long-term longitudinal studies in chronic disease models where stable, durable RAAS inhibition is required and where a protracted washout period is an acceptable or even desirable design feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aliskiren hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.